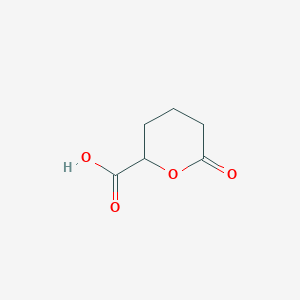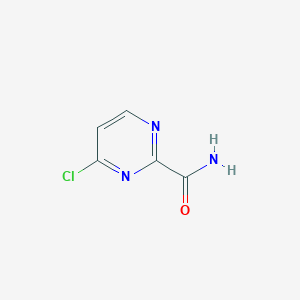
4-Chloropyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropyrimidine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrimidine-2-carboxamide typically involves the reaction of 4-chloropyrimidine-2-carbonitrile with concentrated sulfuric acid at approximately 20°C. This reaction yields this compound with a high yield of 91% . The compound can be fully characterized using techniques such as IR, MALDI-TOF, NMR, and elemental analysis.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyrimidine-2-carboxamide undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chloro group at the 4-position makes it a suitable candidate for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organolithium reagents and nucleophiles such as N-methylpiperazine.
Oxidation and Reduction:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloropyrimidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloropyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These interactions contribute to the compound’s anti-inflammatory effects.
Comparison with Similar Compounds
- 4-Chloropyridine-2-carboxamide
- 2-Chloropyrimidine-4-carboxamide
- 4,5,6-Trichloropyrimidine-2-carboxamide
Uniqueness: 4-Chloropyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C5H4ClN3O |
|---|---|
Molecular Weight |
157.56 g/mol |
IUPAC Name |
4-chloropyrimidine-2-carboxamide |
InChI |
InChI=1S/C5H4ClN3O/c6-3-1-2-8-5(9-3)4(7)10/h1-2H,(H2,7,10) |
InChI Key |
LYCGZYBIYKUABS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


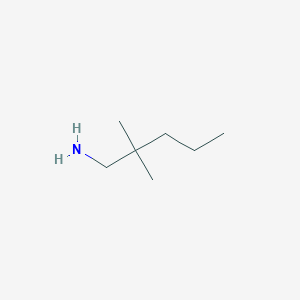



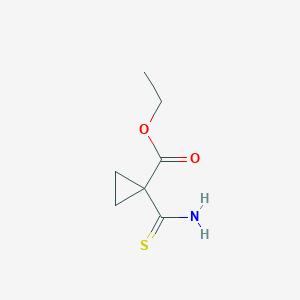
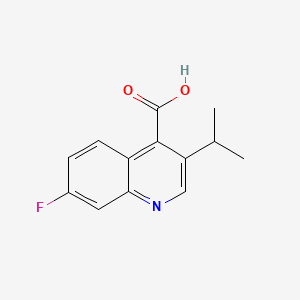


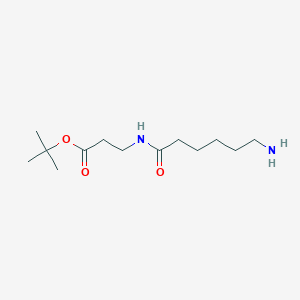
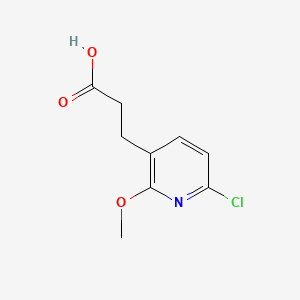
![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)
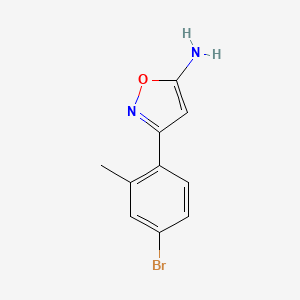
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
